6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of tetrahydronaphthol, characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 1st position on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: The product is then purified through techniques such as recrystallization or column chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.
Major Products:
Oxidation: Formation of 6-bromo-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: Formation of various substituted tetrahydronaphthalenes depending on the nucleophile used.
Scientific Research Applications
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom may enhance the compound’s reactivity, allowing it to form covalent bonds with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
- 6-Bromo-1,2,3,4-tetrahydronaphthalene
- 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
- 6-Bromo-1-tetralone
Comparison: 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical properties. Compared to 6-Bromo-1,2,3,4-tetrahydronaphthalene, the hydroxyl group in this compound increases its polarity and potential for hydrogen bonding. This can affect its solubility and reactivity in different chemical environments .
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10,12H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYHJMTWWYDROP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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